2-chloro-N-[3-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide
Overview
Description
2-chloro-N-[3-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C24H26ClN5O2S and its molecular weight is 484.0 g/mol. The purity is usually 95%.
The exact mass of the compound 2-chloro-N-[3-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide is 483.1495740 g/mol and the complexity rating of the compound is 665. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Reactivity
- The chemical structure is part of a class of compounds that have been explored for their unique reactivity and potential in synthesizing various heterocyclic compounds. For example, research on substituted 2-methylene-1,3-oxazolidines, -1,3-thiazolidines, and -1,3-oxazines demonstrates the versatility of omega-chloroalkyl isocyanates and isothiocyanates in reacting with active methylene compounds to produce a range of heterocyclic structures (Basheer & Rappoport, 2006). These reactions underscore the potential of chloroalkyl and cyclohexylamino components in facilitating cyclization and heterocycle formation, relevant to the synthesis of complex molecules for biological and materials science applications.
Biological Activity Investigations
- The exploration of benzamide derivatives for biological activities is a significant area of research. Studies have investigated the spectrum of biological activity of compounds with structural similarities, focusing on their antimicrobial and antifungal properties, as well as their potential to inhibit photosynthetic electron transport. This research highlights the importance of such compounds in developing new therapeutic agents and understanding their mode of action at a molecular level (Imramovský et al., 2011). These findings are particularly relevant for designing novel compounds with enhanced biological activity and specificity.
Mechanistic Insights and Molecular Interactions
- The detailed mechanistic understanding of how similar compounds interact with biological targets provides insights into their potential therapeutic applications. For instance, the study of allosteric noncompetitive HIV entry inhibitors reveals the complex interaction between such compounds and the CCR5 receptor, offering a basis for developing new antiviral therapies (Watson et al., 2005). This underscores the significance of structural elements like the cyclohexylamino group in modulating receptor activity and provides a model for designing drugs with specific mechanisms of action.
Properties
IUPAC Name |
2-chloro-N-[3-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O2S/c1-30-22(28-29-24(30)33-15-21(31)26-17-9-3-2-4-10-17)16-8-7-11-18(14-16)27-23(32)19-12-5-6-13-20(19)25/h5-8,11-14,17H,2-4,9-10,15H2,1H3,(H,26,31)(H,27,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXOYUXDCXTOOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2CCCCC2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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